molecular formula C29H58 B13949388 11-(2,5-Dimethylcyclohexyl)heneicosane CAS No. 55429-27-1

11-(2,5-Dimethylcyclohexyl)heneicosane

Cat. No.: B13949388
CAS No.: 55429-27-1
M. Wt: 406.8 g/mol
InChI Key: UPYOZECJBFFKFT-UHFFFAOYSA-N
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Description

11-(2,5-Dimethylcyclohexyl)heneicosane is an organic compound with the molecular formula C29H58. It is a derivative of heneicosane, a straight-chain saturated hydrocarbon. This compound features a cyclohexane ring substituted with two methyl groups at the 2 and 5 positions, and a heneicosane chain attached to the 11th carbon of the cyclohexane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,5-Dimethylcyclohexyl)heneicosane typically involves the alkylation of 2,5-dimethylcyclohexanol with a heneicosyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming an alkoxide ion which then undergoes nucleophilic substitution with the heneicosyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

11-(2,5-Dimethylcyclohexyl)heneicosane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4)

Major Products Formed

Scientific Research Applications

11-(2,5-Dimethylcyclohexyl)heneicosane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(2,5-Dimethylcyclohexyl)heneicosane involves its interaction with biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. It may also interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2,5-Dimethylcyclohexyl)heneicosane is unique due to its combination of a long hydrocarbon chain and a substituted cyclohexane ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

55429-27-1

Molecular Formula

C29H58

Molecular Weight

406.8 g/mol

IUPAC Name

2-henicosan-11-yl-1,4-dimethylcyclohexane

InChI

InChI=1S/C29H58/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h26-29H,5-25H2,1-4H3

InChI Key

UPYOZECJBFFKFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)C1CC(CCC1C)C

Origin of Product

United States

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